molecular formula C20H23N3O2 B14916610 Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate

Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate

Cat. No.: B14916610
M. Wt: 337.4 g/mol
InChI Key: VCWBKOXUVBTWDV-UHFFFAOYSA-N
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Description

Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate typically involves a multi-step process. One common method starts with the acylation of 1-benzyl-4-piperidone, followed by a series of cyclization and functional group transformations . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like ammonium formate (HCOONH4) for debenzylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-[1,8]naphthyridine]-1-carboxylate apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

benzyl spiro[3,4-dihydro-1H-1,8-naphthyridine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H23N3O2/c24-19(25-15-16-5-2-1-3-6-16)23-13-10-20(11-14-23)9-8-17-7-4-12-21-18(17)22-20/h1-7,12H,8-11,13-15H2,(H,21,22)

InChI Key

VCWBKOXUVBTWDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC4=C1C=CC=N4

Origin of Product

United States

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